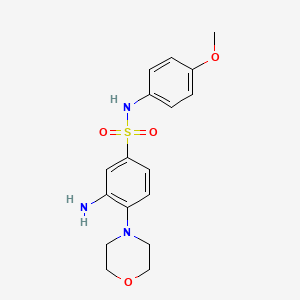
3-amino-N-(4-methoxyphenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-methoxyphenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (AMMPS) is a highly versatile compound with a wide range of applications in the fields of organic and medicinal chemistry. It is an important intermediate used in the synthesis of pharmaceuticals and other organic compounds. AMMPS has gained attention due to its ability to act as a catalyst in various organic reactions and its potential for use in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research has explored the synthesis of derivatives of this compound and their pharmacological activities. For instance, studies have synthesized various benzene sulfonamide derivatives to evaluate their diuretic, antihypertensive, and anti-diabetic potential in rats. Such derivatives have shown significant activity, suggesting their potential as therapeutic agents (Rahman et al., 2014). Another study focused on the synthesis and characterization of related compounds for their potential as carbonic anhydrase and acetylcholinesterase inhibitors, indicating their significance in novel drug design due to their wide range of bioactivities (Tuğrak et al., 2020).
Structural and Activity Relationship Studies
The structural elucidation and activity relationships of these compounds have been a subject of research, providing insights into their potential therapeutic applications. For example, compounds synthesized from the reaction of benzene sulfonyl chloride with different electrophiles showed promising activity against acetylcholinesterase enzyme, a target for Alzheimer's disease treatments (Fatima et al., 2013).
Biological Screening and Antimicrobial Properties
Some studies have also synthesized and screened N-substituted derivatives for their antioxidant and biological activities against various enzymes. These studies have highlighted the compound's potential in contributing to the development of new therapeutic agents with specific biological targets (Rehman et al., 2011).
Antitumor Applications
Additionally, compounds from sulfonamide-focused libraries, including derivatives of the mentioned compound, have been evaluated for their antitumor activities. These studies have shown that certain derivatives can inhibit cell cycle progression and possess antimitotic activities, suggesting their usefulness in cancer therapy (Owa et al., 2002).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The presence of the morpholinyl and methoxyphenyl groups suggest that the compound may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the compound’s effects at the molecular or cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity .
Propriétés
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-4-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-4-2-13(3-5-14)19-25(21,22)15-6-7-17(16(18)12-15)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCRCJOYANWZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176311 |
Source


|
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328028-55-3 |
Source


|
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

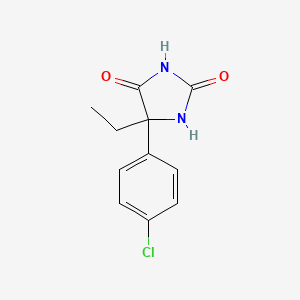
![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)

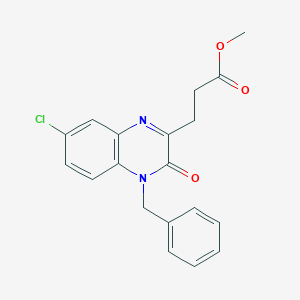


![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
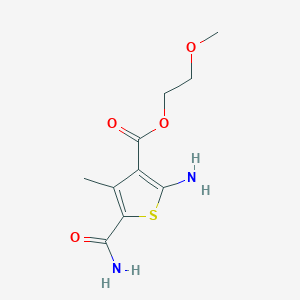
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
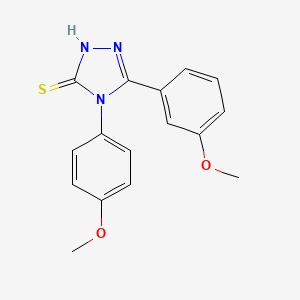
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)

![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)